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Compound of Interest

Compound Name: PASAKBUMIN B

Cat. No.: B1643300

Get Quote

Abstract & Scope
Pasakbumin B (CAS: 138809-10-6) is a complex C20-quassinoid (picrasane skeleton)

exhibiting significant anti-ulcer and anti-proliferative activity.[1][2] Structurally analogous to

eurycomanone, its unambiguous identification requires precise resolution of the oxygenated

picrasane core, particularly the stereochemistry at C-13 and the hemiacetal functionalities. This

guide provides a standardized protocol for the isolation, sample preparation, and spectral

assignment of Pasakbumin B, utilizing Pyridine-

to resolve labile hydroxyl protons often obscured in Methanol-

.[1]

Structural Context
Pasakbumin B is characterized by a highly oxygenated tetracyclic framework.[1][2] Key

structural features for NMR monitoring include:

-unsaturated ketone at C-2 (Enone system).[1][2]

Hemiacetal bridge (often involving C-11/C-12).[1][2]
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Spiro-lactone features characteristic of Eurycoma quassinoids.[1][2]

Isolation & Sample Preparation Protocol
High-purity isolation is a prerequisite for resolving the complex spin systems of Pasakbumin B.

[1][2]

Extraction Workflow
The following workflow minimizes hydrolysis of the labile hemiacetal moiety.
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Figure 1: Optimized isolation workflow for C20-quassinoids.[1][2][3]

NMR Sample Preparation
Solvent: Pyridine-

(99.8% D) is recommended over CD

OD.[1][2]

Reasoning: Quassinoids are rich in hydroxyl groups.[1][2] Pyridine-

disrupts intermolecular H-bonding, sharpening -OH signals and shifting them downfield
(5–8 ppm) away from the crowded skeletal region, allowing for direct coupling analysis
(COSY/HMBC) with the carbon skeleton.[1][2]

Concentration: 5.0 – 10.0 mg in 600

L solvent.[1][2]

Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Filtration: Filter through a 0.2
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m PTFE syringe filter directly into the tube to remove particulate silica or resin fines that
cause line broadening.[2]

Instrumental Parameters
Platform: 500 MHz or 600 MHz Spectrometer (Cryoprobe recommended for 13C sensitivity).

Temperature: 298 K (25°C).[1][2]

Parameter 1H (Proton) 13C (Carbon) Rationale

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

Standard quantitative

excitation.[1][2]

Spectral Width 12–14 ppm 220–240 ppm

Covers downfield OH

signals (1H) and

ketones (13C).[1][2]

Relaxation Delay (

)
2.0 – 5.0 s 2.0 s

Ensure full relaxation

of quaternary carbons.

Scans (NS) 16 – 64 1024 – 4096

High S/N required for

quaternary carbons in

the lactone ring.[1][2]

Acquisition Time >3.0 s >1.0 s

High digital resolution

for coupling constant (

) analysis.[1][2]

Spectral Data Analysis
The following data represents the diagnostic chemical shifts for Pasakbumin B. Note that

shifts may vary slightly (

0.05 ppm) depending on concentration and exact temperature.

Diagnostic 1H-NMR Data (Pyridine- , 500 MHz)
Key Feature: The lack of an exocyclic methylene at C-13 (compared to Eurycomanone) and the

specific splitting of the C-3 olefinic proton.[1][2]
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Position (ppm)

Multiplicity (

in Hz)

Assignment /
Structural Note

3 6.15 s (broad)

Diagnostic:

-proton of the

-unsaturated ketone.

15 5.50 m

Methine proton near

the lactone bridge.[1]

[2]

14 2.95 s
Bridgehead methine.

[1][2]

OH-Groups 5.00 – 7.50 s (broad)

Exchangeable protons

(visible in Pyridine-

).[1][2]

Me-18 1.85 s
Methyl group on the

quaternary C-10.[1][2]

Me-19 1.25 s
Methyl group on the

quaternary C-4.[1][2]

Me-21 1.10 – 1.30 d

Secondary methyl (if

C13 is

saturated/reduced).[1]

[2]

Diagnostic 13C-NMR Data (Pyridine- , 125 MHz)
Key Feature: The Carbonyl region (190-200 ppm) and the Hemiacetal/Lactone region (80-110

ppm) are critical for distinguishing Pasakbumin B from its analogues.[1][2]
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Position (ppm) Type
Assignment /
Structural Note

2 197.5 C=O
Conjugated Ketone

(Enone system).[1][2]

16 172.0 C=O[1][2]
Lactone Carbonyl

(Ring D).[1][2]

4 162.5 C_q -carbon of enone

(Oxygenated).[1][2]

3 125.8 CH -carbon of enone.

11 109.5 C_q

Hemiacetal Carbon

(Diagnostic for

Eurycoma

quassinoids).[1][2]

7 81.0 CH
Oxygenated methine

(Ring B).

12 80.5 CH

Oxygenated methine

(Epoxy/Hemiacetal

bridge).[1][2]

18 22.5 CH3 Angular Methyl.

19 11.0 CH3 Angular Methyl.[1][2]

Structural Elucidation Workflow
To confirm the stereochemistry and connectivity of Pasakbumin B, the following 2D-NMR

correlations are mandatory.
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Figure 2: 2D-NMR Logic flow for Quassinoid validation.

Quality Control & Validation Criteria
To accept a spectrum as "Pasakbumin B," the following criteria must be met:

Purity Check: No integration < 0.9 or > 1.1 for methyl singlets (normalized to 3H).

Solvent Purity: Pyridine-

residual peaks (C2/C6 at 8.74 ppm, C3/C5 at 7.22 ppm, C4 at 7.58 ppm) must not overlap
with the diagnostic Enone proton at ~6.15 ppm.[1][2]
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Water Suppression: If water peak (approx 4.8 ppm in Pyridine) obscures the H-7 or H-12

signals, use a pre-saturation pulse sequence (zgpr).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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